molecular formula C11H11N7O2 B3721839 (E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE

(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE

Cat. No.: B3721839
M. Wt: 273.25 g/mol
InChI Key: WOODZVJASDHGLD-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is a complex organic compound featuring a pyrazole ring, a phenyl group, and a nitroguanidine moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with nitroguanidine under specific reaction conditions. The process may include:

    Condensation Reaction: The aldehyde group of 3-phenyl-1H-pyrazole-4-carbaldehyde reacts with the amino group of nitroguanidine.

    Catalysts and Solvents: Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used to facilitate the reaction.

    Temperature and Time: The reaction is usually carried out at elevated temperatures (50-80°C) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound may be studied for its potential as an enzyme inhibitor or a ligand for receptor binding studies. Its structural features make it a candidate for exploring biological pathways and mechanisms.

Medicine

In medicinal chemistry, (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets. The nitroguanidine moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of (E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE.

    Nitroguanidine: Another precursor with similar nitro functionality.

    Substituted Pyrazoles: Compounds with similar pyrazole rings but different substituents.

Uniqueness

(E)-N’'-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE is unique due to its combination of a nitroguanidine moiety and a phenyl-pyrazole structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-nitro-1-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7O2/c12-11(17-18(19)20)16-14-7-9-6-13-15-10(9)8-4-2-1-3-5-8/h1-7H,(H,13,15)(H3,12,16,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOODZVJASDHGLD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=NNC(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C=NN2)/C=N/N/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE
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(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE
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(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE
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(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE
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(E)-N''-NITRO-N-[(E)-[(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO]GUANIDINE

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